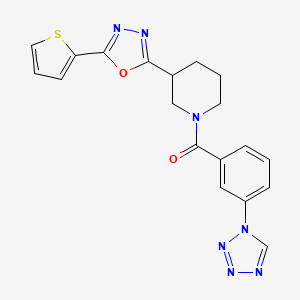

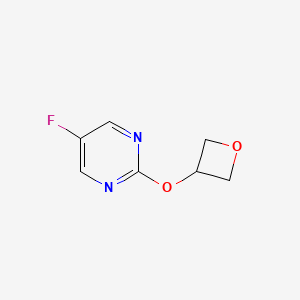

![molecular formula C7H14ClNO B2649377 [(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride CAS No. 2460739-39-1](/img/structure/B2649377.png)

[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound, also known as rac-1-[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine hydrochloride, has a CAS Number of 2095192-14-4 and a molecular weight of 163.65 . It is a salt with the InChI code 1S/C7H13NO.ClH/c8-4-5-3-6-1-2-7(5)9-6;/h5-7H,1-4,8H2;1H/t5-,6-,7+;/m0./s1 .

Synthesis Analysis

The synthesis of similar compounds often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A specific enantioselective synthesis of a related compound,(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-exo-carboxylic acid, has been achieved through an enzymatic resolution of the respective butyl ester with lipase A from Candida antarctica . Molecular Structure Analysis

The structure of this compound can be represented by the SMILES stringC1C[C@@H]2CC[C@H]1O2, as per the information available .

Wirkmechanismus

Oxymetazoline hydrochloride works by constricting the blood vessels in the nasal passages, reducing swelling and congestion. It does this by stimulating alpha-adrenergic receptors in the blood vessels, causing them to constrict. This results in a decrease in blood flow to the nasal passages, which reduces swelling and congestion.

Biochemical and Physiological Effects:

Oxymetazoline hydrochloride has several biochemical and physiological effects. It increases blood pressure by constricting blood vessels, which can be a concern for people with high blood pressure. It also has a drying effect on the nasal passages, which can lead to irritation and discomfort. Additionally, Oxymetazoline hydrochloride can cause rebound congestion, which occurs when the medication wears off and the blood vessels in the nasal passages dilate, causing increased congestion.

Vorteile Und Einschränkungen Für Laborexperimente

Oxymetazoline hydrochloride has several advantages for lab experiments. It is readily available and easy to use. It also has a well-established mechanism of action, making it a useful tool for studying the effects of vasoconstriction. However, Oxymetazoline hydrochloride has limitations as well. Its effects are primarily limited to the nasal passages, making it less useful for studying the effects of vasoconstriction in other parts of the body. Additionally, its potential for causing rebound congestion can be a concern when studying its effects over longer periods of time.

Zukünftige Richtungen

There are several future directions for research on Oxymetazoline hydrochloride. One area of interest is its potential use in the treatment of glaucoma, a condition that causes increased pressure in the eye. Oxymetazoline hydrochloride has been shown to reduce intraocular pressure, making it a potential treatment option for glaucoma. Another area of interest is its potential use as a topical anesthetic. Studies have shown that Oxymetazoline hydrochloride can provide effective pain relief when applied topically, making it a potential alternative to traditional anesthetics. Additionally, research into the long-term effects of Oxymetazoline hydrochloride is needed to better understand its potential for causing rebound congestion and other adverse effects.

Synthesemethoden

Oxymetazoline hydrochloride can be synthesized by reacting 2-(4-tert-butylbenzyl)-2-imidazoline with chloroacetic acid in the presence of an acid catalyst. The resulting product is then reacted with hydrochloric acid to form Oxymetazoline hydrochloride.

Wissenschaftliche Forschungsanwendungen

Oxymetazoline hydrochloride has been extensively studied for its use in nasal decongestants. It has also been investigated for its potential use in the treatment of other medical conditions, such as glaucoma, hemorrhoids, and skin disorders. Additionally, Oxymetazoline hydrochloride has been studied for its potential use as a topical anesthetic.

Eigenschaften

IUPAC Name |

[(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c8-4-5-3-6-1-2-7(5)9-6;/h5-7H,1-4,8H2;1H/t5-,6-,7+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLUEDVGEAYAPP-LBZPYWGZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H](C[C@H]1O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(2-Chloropropanoyl)pyrrolidin-3-yl]oxy-N-methylpyridine-2-carboxamide](/img/structure/B2649294.png)

![2,4,7-Trimethyl-6-[4-(trifluoromethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2649295.png)

![2,5-dichloro-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide](/img/structure/B2649296.png)

![1-Methyl-4-{[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2649297.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chlorobenzamide](/img/structure/B2649301.png)

![2-(8-benzoyl-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2649308.png)

![1-(4-Fluorophenyl)-4-{[3-(3-fluorophenyl)isothiazol-5-yl]carbonyl}piperazine](/img/structure/B2649309.png)

![2-Chloro-N-[[(2R,5R)-5-phenyloxolan-2-yl]methyl]propanamide](/img/structure/B2649312.png)